COX-2 Selectivity Advantage Over the Clinical Benchmark Celecoxib
In a 2024 head-to-head study of 2-benzamido-thiophene-3-carboxamide derivatives (direct synthetic descendants of the title carboxylic acid), compound VIIa exhibited a COX-2 IC₅₀ of 0.29 µM and a selectivity index (COX-1/COX-2) of 67.24, compared with celecoxib (IC₅₀ 0.42 µM, selectivity index 33.8) [1]. While the title compound is the carboxylic acid precursor rather than the final amide, the data demonstrate that the 2-benzamido-5-phenylthiophene scaffold can be elaborated to achieve a ~2-fold improvement in COX-2 potency and a ~2-fold gain in selectivity relative to celecoxib.
| Evidence Dimension | COX-2 inhibitory potency and selectivity index |
|---|---|
| Target Compound Data | VIIa (2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide derived from the title scaffold): IC₅₀ = 0.29 µM; Selectivity Index = 67.24 |
| Comparator Or Baseline | Celecoxib: IC₅₀ = 0.42 µM; Selectivity Index = 33.8 |
| Quantified Difference | 1.45-fold more potent (IC₅₀); 1.99-fold higher selectivity index |
| Conditions | In vitro COX-1/COX-2 inhibition assay; selectivity index calculated as ratio of IC₅₀ values |
Why This Matters
Procurement of the title carboxylic acid provides access to a scaffold capable of delivering COX-2 inhibitors with selectivity superior to celecoxib, reducing the risk of COX-1-mediated gastrointestinal toxicity.
- [1] Elewa M, Shehda M, Hanna PA, Said MM, Ramadan S, Barakat A, Abdel Aziz YM. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Adv. 2024;14:32721-32732. doi:10.1039/d4ra06295g. View Source
